Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester
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Overview
Description
Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester is an organic compound with a complex structure that includes an acetic acid moiety, a thioether linkage, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures to drive the reaction to completion.
Solvents: Commonly used solvents include toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alcohols, amines, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether linkage and ester group play crucial roles in its reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, tert-butyl ester
- Acetic acid, chloro-, tert-butyl ester
Uniqueness
Acetic acid, [(1,1-dimethyl-3-oxobutyl)thio]-, ethyl ester is unique due to its thioether linkage, which imparts distinct chemical properties compared to other esters. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler esters.
Properties
CAS No. |
61464-29-7 |
---|---|
Molecular Formula |
C10H18O3S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-4-oxopentan-2-yl)sulfanylacetate |
InChI |
InChI=1S/C10H18O3S/c1-5-13-9(12)7-14-10(3,4)6-8(2)11/h5-7H2,1-4H3 |
InChI Key |
DWEKRUNONVWHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC(C)(C)CC(=O)C |
Origin of Product |
United States |
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